2-(Phenylamino)acetonitrile hydrochloride
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Overview
Description
2-(Phenylamino)acetonitrile hydrochloride is an organic compound with the molecular formula C8H9ClN2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a phenylamino group and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)acetonitrile hydrochloride typically involves the reaction of phenylamine with chloroacetonitrile in the presence of a base. The reaction proceeds as follows:
- Phenylamine is reacted with chloroacetonitrile in an organic solvent such as ethanol.
- A base, such as sodium hydroxide, is added to facilitate the nucleophilic substitution reaction.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes:
- Condensation reaction using ammonium chloride, formaldehyde, acetic acid, and sodium cyanide as raw materials.
- The reaction mixture is cooled to below 0°C, and sodium cyanide solution is added dropwise.
- Acetic acid is then added, and the reaction is continued at below 0°C for 1-2 hours.
- The product is filtered, centrifuged, and mixed with hydrogen chloride methanol solution to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylamino)acetonitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Condensation: The compound can undergo condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation: Catalysts such as natural halloysite nanotubes under solvent-free conditions.
Major Products:
Amides and Acids: Hydrolysis of the nitrile group.
Heterocyclic Compounds: Formation of nitrogen-containing heterocycles through condensation reactions.
Scientific Research Applications
2-(Phenylamino)acetonitrile hydrochloride has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing various organic compounds and heterocycles.
Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)acetonitrile hydrochloride involves its interaction with molecular targets through its functional groups:
Nucleophilic Attack: The phenylamino group can act as a nucleophile, attacking electrophilic centers in other molecules.
Hydrolysis: The nitrile group can be hydrolyzed, leading to the formation of amides or acids, which can further interact with biological targets.
Comparison with Similar Compounds
Aminoacetonitrile: Similar structure but lacks the phenyl group.
Cyanoacetamide Derivatives: Similar reactivity due to the presence of the nitrile group.
Properties
IUPAC Name |
2-anilinoacetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNJRSUAEKXEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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